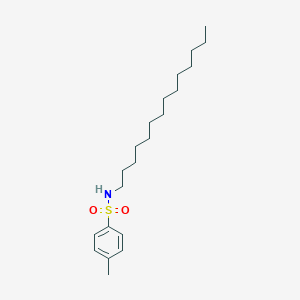
N-Tetradecyl-p-toluenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tetradecyl-p-toluenesulphonamide, commonly known as TTSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TTSA is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in a variety of applications.
Mécanisme D'action
TTSA acts as a surfactant, reducing the surface tension of liquids. This property allows it to interact with cell membranes, increasing their permeability and facilitating the uptake of drugs and other molecules. TTSA has also been shown to disrupt the structure of lipid bilayers, which can lead to cell death.
Biochemical and Physiological Effects:
TTSA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TTSA can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which are implicated in a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TTSA has several advantages for use in lab experiments. It is a relatively low-cost and easy-to-use surfactant that can be used in a variety of applications. However, TTSA can be toxic at high concentrations, and its effects on cell membranes can be unpredictable. Careful dosing and monitoring are required to ensure accurate and reproducible results.
Orientations Futures
There are several potential future directions for research on TTSA. One area of interest is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in novel drug formulations. Additionally, TTSA has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, TTSA's ability to reduce inflammation and oxidative stress makes it a potentially useful compound in the treatment of a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, N-Tetradecyl-p-toluenesulphonamide, or TTSA, is a versatile surfactant with a range of potential applications in scientific research. Its unique properties make it a promising candidate for use in drug delivery systems, and its anti-cancer and anti-inflammatory effects make it a potentially useful compound in the treatment of a range of diseases. However, careful dosing and monitoring are required to ensure accurate and reproducible results in lab experiments. Further research is needed to explore the full potential of this compound.
Méthodes De Synthèse
TTSA can be synthesized in several ways, including the reaction of p-toluenesulfonyl chloride with tetradecylamine in the presence of a base such as triethylamine. Another method involves the reaction of p-toluenesulfonyl chloride with tetradecanol in the presence of a base and then converting the resulting product to TTSA using tetradecylamine.
Applications De Recherche Scientifique
TTSA has been widely researched for its potential applications in various fields. One of the most promising areas of research is in the development of new drug delivery systems. TTSA has been shown to improve the solubility and bioavailability of poorly soluble drugs, making them more effective. It has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery.
Propriétés
Numéro CAS |
1243-66-9 |
|---|---|
Nom du produit |
N-Tetradecyl-p-toluenesulphonamide |
Formule moléculaire |
C21H37NO2S |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
4-methyl-N-tetradecylbenzenesulfonamide |
InChI |
InChI=1S/C21H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-22-25(23,24)21-17-15-20(2)16-18-21/h15-18,22H,3-14,19H2,1-2H3 |
Clé InChI |
IRHWJIHROCGHDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Autres numéros CAS |
1243-66-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



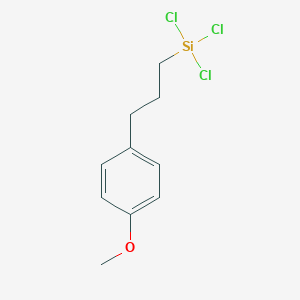

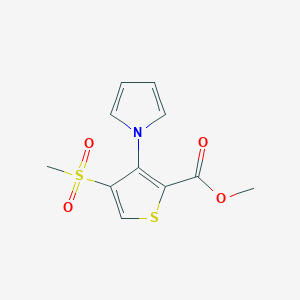
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

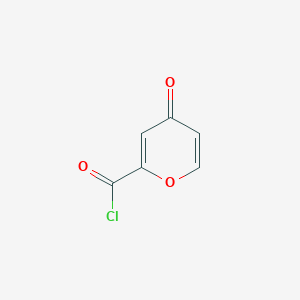
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
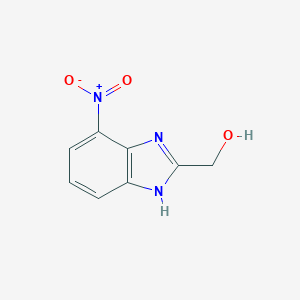
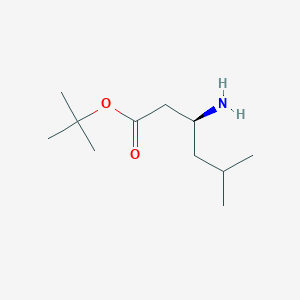
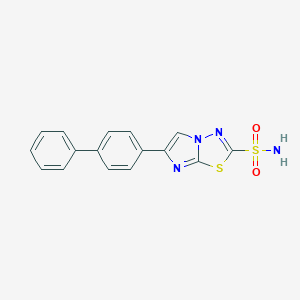
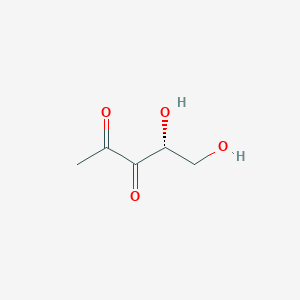
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
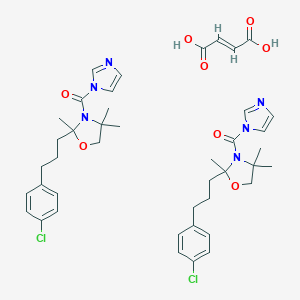
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)